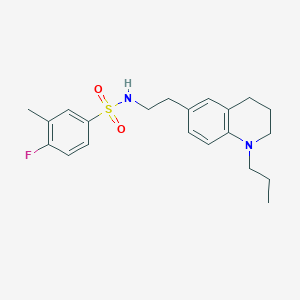

4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

説明

4-Fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom at the 4-position, a methyl group at the 3-position of the benzene ring, and a tetrahydroquinoline moiety linked via an ethylamine spacer. Its synthesis likely involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring formation.

特性

IUPAC Name |

4-fluoro-3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O2S/c1-3-12-24-13-4-5-18-15-17(6-9-21(18)24)10-11-23-27(25,26)19-7-8-20(22)16(2)14-19/h6-9,14-15,23H,3-5,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZUQXXCFUDGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibacterial agents. The presence of the tetrahydroquinoline moiety suggests potential neuroactive properties, as compounds with similar structures have been studied for their effects on the central nervous system.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Studies have shown that related compounds can effectively combat various bacterial strains, including resistant ones. For instance, a study demonstrated that derivatives of benzenesulfonamide had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Emerging data suggest that compounds with similar structures may possess antitumor properties. A study examining the effects of various sulfonamide derivatives on cancer cell lines indicated that they could induce apoptosis in malignant cells through the activation of caspase pathways . Specifically, the introduction of a tetrahydroquinoline group has been associated with enhanced cytotoxicity against human cancer cell lines, potentially due to its ability to interact with multiple cellular targets.

Neuropharmacological Effects

The tetrahydroquinoline component may impart neuropharmacological activity. Compounds resembling this structure have been reported to exhibit anxiolytic and antidepressant effects in animal models. For example, a related tetrahydroquinoline derivative was shown to reduce anxiety-like behaviors in rodents through modulation of serotonin receptors . This suggests potential applications in treating mood disorders.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including the compound . Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its ability to inhibit biofilm formation—a significant factor in chronic infections .

Study 2: Antitumor Mechanisms

In vitro assays were conducted on human breast cancer cell lines to assess the antitumor effects of the compound. The results revealed a dose-dependent decrease in cell viability, attributed to the induction of oxidative stress and subsequent apoptosis. The study highlighted the importance of further exploring this compound's mechanism of action .

科学的研究の応用

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Studies indicate that sulfonamides can exhibit antibacterial properties, making this compound a candidate for antibiotic development. Research has shown that modifications in the sulfonamide structure can enhance antimicrobial efficacy against resistant strains of bacteria .

Enzyme Inhibition

Research on similar compounds suggests that 4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide may inhibit specific enzymes involved in disease processes. For instance, sulfonamides have been studied as inhibitors of carbonic anhydrase and other enzymes related to metabolic pathways . The ability to inhibit such enzymes can lead to therapeutic applications in conditions like glaucoma and edema.

Anticancer Research

Preliminary studies indicate that compounds with similar structures may possess anticancer properties. The National Cancer Institute has assessed various sulfonamide derivatives for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth . Further research could explore the specific effects of this compound on different cancer types.

Neuropharmacology

Given its structural similarity to other neuroactive compounds, this sulfonamide may have implications in neuropharmacology. Studies on related compounds have indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting neuroprotective effects .

Data Tables

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Case Study 1 : A study on sulfonamide derivatives demonstrated significant antibacterial activity against multi-drug-resistant strains of Staphylococcus aureus. The modified structures showed enhanced binding affinity to bacterial targets .

- Case Study 2 : Research involving enzyme inhibitors indicated that certain sulfonamides could effectively lower intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase .

- Case Study 3 : A series of related compounds were tested against various cancer cell lines, revealing that some derivatives exhibited over 70% inhibition of cell proliferation at low micromolar concentrations .

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include benzenesulfonamides with fluorinated or alkylated aromatic rings and nitrogen-containing heterocycles. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Observations :

Fluorine Content : The target compound contains a single fluorine atom, unlike highly fluorinated analogs (e.g., perfluorinated derivatives in ), which exhibit greater hydrophobicity and chemical stability but may face regulatory restrictions due to environmental persistence.

Heterocyclic Moieties: The tetrahydroquinoline group in the target compound distinguishes it from pyrimidine- or quinoline-based sulfonamides . This moiety may enhance blood-brain barrier penetration compared to bulkier fluorinated chains .

Biological Activity: Sulfonamides with pyrimidine or quinoline cores (e.g., ) often target enzymes like kinases or topoisomerases.

Physicochemical and Crystallographic Properties

- Solubility : The target compound’s moderate molecular weight (411.5 g/mol) and single fluorine substituent likely confer better aqueous solubility compared to heavily fluorinated analogs (e.g., 865.3 g/mol compound in ).

- Crystallography: Tools like SHELX and Mercury have been critical in resolving sulfonamide crystal structures.

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves:

Povarov Reaction : Cyclization to form the tetrahydroquinoline core, optimized using continuous flow reactors for better temperature control and scalability .

Sulfonylation : Introducing the benzenesulfonamide group under anhydrous conditions with catalysts like triethylamine to minimize side reactions .

Alkylation : Propyl group addition via nucleophilic substitution, requiring precise pH control (e.g., buffered at pH 7–8) to prevent over-alkylation .

Yield Optimization : Automated systems for reagent addition and real-time monitoring via HPLC can reduce variability. For example, adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine) improves efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement of high-resolution data to resolve stereochemistry. Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks .

- NMR : - and -NMR (500 MHz, DMSO-) identify substituent positions (e.g., fluorine at C4, methyl at C3) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 447.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s pharmacological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). The 4-fluoro group enhances electronegativity, improving binding affinity to zinc-containing active sites .

- Substituent Effects : Compare analogs (e.g., replacing propyl with ethyl or isopropyl) via in vitro assays (IC values). For example, bulkier alkyl chains reduce solubility but increase membrane permeability .

- 3D-QSAR Modeling : Align pharmacophore features (e.g., sulfonamide orientation) using Schrödinger Suite to predict activity cliffs .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

- Validation Tools : Use PLATON (ADDSYM) to detect missed symmetry and check for twinning via R values. SHELXL’s TWIN/BASF commands refine twinned structures .

- Packing Similarity Analysis : Mercury’s Materials Module compares intermolecular interactions across datasets. For example, discrepancies in sulfonyl-oxygen distances (>0.05 Å) suggest misassigned disorder .

- Electron Density Maps : Iterative refinement with Olex2 or Coot clarifies ambiguous regions (e.g., propyl group rotamers) .

Q. How to design in vivo studies to assess bioavailability and metabolic stability?

Methodological Answer:

- Pharmacokinetic (PK) Profiling : Administer the compound to rodents (10 mg/kg IV/PO) and collect plasma samples at 0–24 hr. LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylated derivatives) .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. For sulfonamides, glucuronidation at the NH group is common .

- Tissue Distribution : Radiolabel the compound with and perform autoradiography to assess accumulation in target organs (e.g., liver, kidneys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。